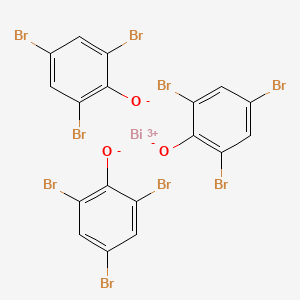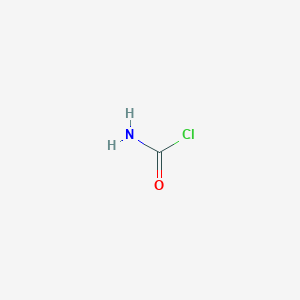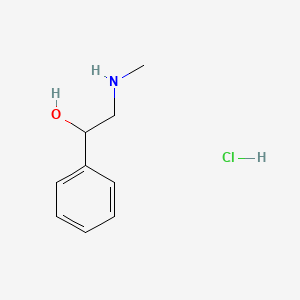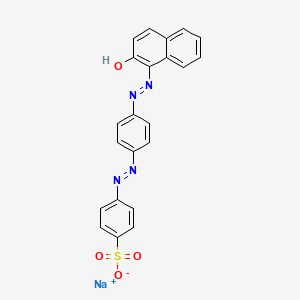
Phenol, 2,4,6-tribromo-, bismuth(3+) salt
Übersicht
Beschreibung
Phenol, 2,4,6-tribromo-, bismuth(3+) salt, also known as 2,4,6-tribromophenol, is a bromophenol where the hydrogens at positions 2, 4, and 6 have been replaced by bromines . It is commonly used as a fungicide and in the preparation of flame retardants .
Synthesis Analysis
2,4,6-Tribromophenol can be prepared by the controlled reaction of elemental bromine with phenol . The predominant use of 2,4,6-Tribromophenol is as an intermediate in the preparation of flame retardants such as brominated epoxy resins . It is also reacted with sodium hydroxide to form the sodium salt, which is used as a fungicide and wood preservative .Molecular Structure Analysis
The molecular formula of 2,4,6-tribromophenol is C6H3Br3O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenol reacts with bromine in water to give 2,4,6-tribromophenol . If bromine is used in excess, 2,4,6-tribromophenol reacts to form 2,4,4,6-tetrabrom-2,5-cyclohexadienone .Physical And Chemical Properties Analysis
2,4,6-Tribromophenol is a white needle-shaped into prismatic crystals with a penetrating bromine odor . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Medical Use: Antiseptic and Wound Dressing
The bismuth salt of 2,4,6-tribromophenol is a key ingredient in Xeroform, a widely used antiseptic and wound dressing . It is particularly effective in maintaining a sterile environment for burns, lacerations, and grafts. The compound’s ability to prevent bacterial growth while promoting healing is highly valued in medical settings.
Agriculture: Fungicide
In agriculture, the sodium salt form of 2,4,6-tribromophenol, which can be derived from its bismuth salt counterpart, is utilized as a fungicide . It helps protect crops by preventing fungal infections that can devastate yields and affect food supply.
Industrial Application: Flame Retardants
One of the primary industrial uses of 2,4,6-tribromophenol is as an intermediate in the synthesis of flame retardants, particularly brominated epoxy resins . These flame retardants are crucial for enhancing fire safety in a wide range of products, from electronics to textiles.
Environmental Science: Wood Preservation
The environmental applications of 2,4,6-tribromophenol include its use as a wood preservative . By impregnating wood with this compound, it becomes more resistant to decay, pests, and water damage, extending the life of wooden structures and reducing the need for timber harvesting.
Material Science: Epoxy Resin Production
In material science, 2,4,6-tribromophenol serves as a precursor in the production of epoxy resins . These resins are known for their strong adhesive properties and durability, making them ideal for use in construction, automotive, and aerospace industries.
Analytical Chemistry: Bromination Reagent
Analytical chemists value 2,4,6-tribromophenol for its role in the bromination of phenols . This reaction is important for creating specific compounds used in various chemical analyses and research applications.
Wirkmechanismus
Target of Action
Phenol, 2,4,6-tribromo-, bismuth(3+) salt, also known as 2,4,6-Tribromophenol, is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants . The primary targets of Phenol, 2,4,6-tribromo-, bismuth(3+) salt are fungi and other microorganisms that cause decay in wood .
Mode of Action
Phenol, 2,4,6-tribromo-, bismuth(3+) salt interacts with its targets by disrupting their normal cellular functions . The compound’s bromine atoms make it more reactive, allowing it to interfere with the metabolic processes of the target organisms . This results in the inhibition of growth and reproduction of the fungi, thereby preserving the integrity of the wood .
Biochemical Pathways
It is known that the compound can disturb cellular calcium signaling in neuroendocrine cells . This disruption can lead to changes in the normal functioning of the cells, which may contribute to the fungicidal properties of the compound .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of the action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt is the prevention of fungal growth and wood decay . By inhibiting the growth and reproduction of fungi, the compound helps to preserve the structural integrity of wood and prolong its lifespan .
Action Environment
The action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt can be influenced by various environmental factors. For instance, the compound’s efficacy as a fungicide may be affected by the moisture content of the wood, as fungi typically thrive in moist environments . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Safety and Hazards
Eigenschaften
IUPAC Name |
bismuth;2,4,6-tribromophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHCOFTVLEOCB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6BiBr9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-79-6 (Parent) | |
| Record name | Bismuth tribromophenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063729 | |
| Record name | Bismuth tribromophenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth tribromophenate | |
CAS RN |
5175-83-7 | |
| Record name | Bismuth tribromophenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth tribromophenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth tris(2,4,6-tribromophenoxide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH TRIBROMOPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K96Y7WG8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















